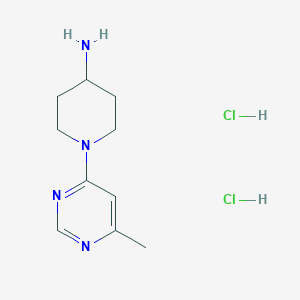
1-(6-Methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride
Übersicht
Beschreibung
“1-(6-Methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1329673-44-0 . It has a molecular weight of 265.19 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(6-methyl-4-pyrimidinyl)-4-piperidinylamine dihydrochloride . The InChI code is 1S/C10H16N4.2ClH/c1-8-6-10(13-7-12-8)14-4-2-9(11)3-5-14;;/h6-7,9H,2-5,11H2,1H3;2*1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound’s molecular weight is 265.19 .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
Studies have focused on synthesizing various pyrimidine derivatives and evaluating their pharmacological properties. For instance, a series of compounds bearing a pyrimidine structure demonstrated notable profiles, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, highlighting the chemical versatility and potential therapeutic applications of pyrimidine derivatives (Mattioda et al., 1975).
Molecular Docking and Receptor Binding
Another area of research involves the synthesis and pharmacological evaluation of aminopyrimidine series of compounds as agonists for specific receptors, indicating the importance of such structures in developing receptor-targeted therapies. This underscores the utility of pyrimidine derivatives in designing compounds with specific biological activities (Dounay et al., 2009).
Anti-Inflammatory and Analgesic Activity
Pyrimidine derivatives have also been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some compounds demonstrated promising activities, suggesting the potential of pyrimidine structures in developing new anti-inflammatory and pain-relief medications (Abu‐Hashem & Youssef, 2011).
Antihypertensive Activity
The investigation of pyrido[2,3-d]pyrimidin-7-amine derivatives for antihypertensive activity exemplifies the application of pyrimidine derivatives in cardiovascular drug discovery, with some compounds effectively lowering blood pressure in hypertensive models (Bennett et al., 1981).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
1-(6-methylpyrimidin-4-yl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-8-6-10(13-7-12-8)14-4-2-9(11)3-5-14;;/h6-7,9H,2-5,11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVOXQXFBGWJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



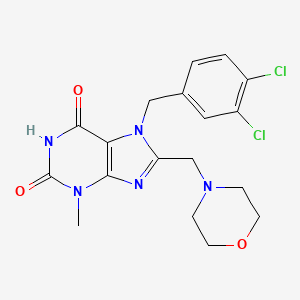
![N-(3-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2925210.png)
![8-But-2-ynyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B2925211.png)
![2-{[1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2925213.png)
![(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2925215.png)
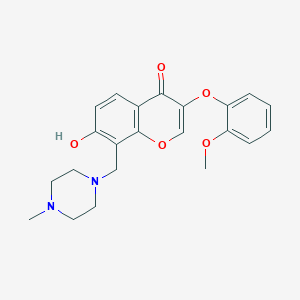

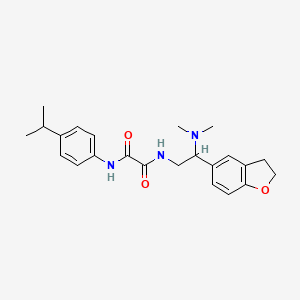
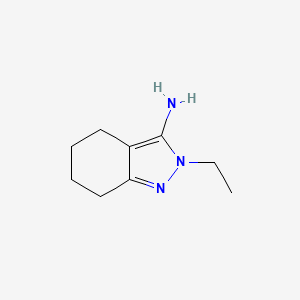
![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2925223.png)
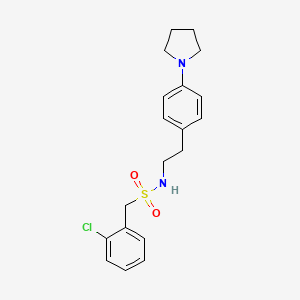

![N-butyl-4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2925227.png)